2-Chloro-1-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-1-one
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of an organic compound are largely determined by its functional groups. These reactions can involve breaking and forming of bonds, and can result in changes in the functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(15)14(17)16-7-3-4-11-8-13(18-2)6-5-12(11)9-16/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQVZEIFFKWSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=C(C1)C=CC(=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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